5-Chloro-8-methoxy-7-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
5-chloro-8-methoxy-7-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3 |
InChI Key |
CCEWVEMQBBOUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Cl)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Preparative Routes to 5-Chloro-8-methoxy-7-nitroquinoline
The assembly of the target molecule is typically achieved by building upon a simpler, functionalized quinoline (B57606) skeleton. The order of these functionalization steps is critical for controlling the regiochemistry of the final product.
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (—NO₂) onto the quinoline ring. The position of nitration is heavily influenced by the existing substituents on the ring, which can activate or deactivate certain positions.
The nitration of 5-chloro-8-hydroxyquinoline (B194070) serves as a key step in constructing the 5-chloro-7-nitro-8-hydroxyquinoline intermediate. The hydroxyl group at the C-8 position is a powerful activating group and an ortho-, para-director. This electronic influence directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho (C-7) and para (C-5) to the hydroxyl group.
Since the C-5 position is already occupied by a chloro substituent, nitration occurs with high regioselectivity at the C-7 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. A similar regioselectivity is observed in related systems; for instance, the nitration of 2-chloro-8-hydroxyquinoline can lead to the corresponding 5,7-dinitro derivative, demonstrating the strong directing effect of the 8-hydroxy group to these positions. bsu.edu
Table 1: Regioselective Nitration of an 8-Hydroxyquinoline (B1678124) Analogue
| Starting Material | Reagents | Product | Reference |
|---|
This table demonstrates the nitration at the 5-position, another activated site directed by the 8-position substituent.
In cases where the quinoline ring is strongly activated, dinitration can occur. The 8-hydroxyquinoline system is particularly susceptible to dinitration due to the potent activating nature of the hydroxyl group. When 8-hydroxyquinoline is treated with nitrating agents, the reaction can proceed to yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This occurs because the hydroxyl group activates both the C-5 and C-7 positions, making them available for electrophilic attack.
Studies have shown that even with dilute nitric acid (as low as 0.5-8%), 8-hydroxyquinoline can be converted directly to the 5,7-dinitro compound, often with no intermediate mononitro derivatives being isolated. pw.edu.pl This highlights the high reactivity of the 8-hydroxyquinoline scaffold towards nitration. The reaction can also proceed from the mononitrated intermediate; 8-hydroxy-5-nitroquinoline can be further nitrated to give the 5,7-dinitro product. pw.edu.pl
The conversion of a hydroxyl group to a methoxy (B1213986) ether is a common strategic step in quinoline synthesis to alter the electronic properties of the ring or to protect the hydroxyl group.
The synthesis of 8-methoxyquinoline (B1362559) ethers from their 8-hydroxyquinoline precursors is a standard O-alkylation reaction. This transformation is typically achieved by deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with a methylating agent.
Commonly used reagents for this conversion include a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a methyl source like methyl iodide (CH₃I). bsu.edunih.gov The reaction is often carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetone. bsu.edunih.gov This method is efficient for converting various substituted 8-hydroxyquinolines into their corresponding 8-methoxy analogues. bsu.eduresearchgate.net
Table 2: O-Methylation of 8-Hydroxyquinoline Derivatives
| Starting Material | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | NaH, CH₃I | DMF | 8-Methoxyquinoline | nih.gov |
The most logical synthetic route to this compound involves a specific sequence of reactions to ensure correct placement of each functional group. The directing effects of the substituents guide the synthetic design. A plausible and effective strategy proceeds as follows:
Chlorination of 8-Hydroxyquinoline: The synthesis begins with the chlorination of 8-hydroxyquinoline. Electrophilic chlorination of the activated ring introduces a chlorine atom preferentially at the C-5 position, yielding 5-chloro-8-hydroxyquinoline. guidechem.com
Nitration of 5-Chloro-8-hydroxyquinoline: The resulting 5-chloro-8-hydroxyquinoline is then subjected to nitration. As previously discussed, the powerful ortho-directing effect of the C-8 hydroxyl group directs the incoming nitro group to the C-7 position, resulting in the formation of 5-chloro-7-nitro-8-hydroxyquinoline.
O-Methylation of 5-Chloro-7-nitro-8-hydroxyquinoline: The final step is the conversion of the hydroxyl group to a methoxy group. The intermediate 5-chloro-7-nitro-8-hydroxyquinoline is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, to yield the target compound, this compound. bsu.edu
This sequential approach ensures high regiochemical control at each step, making it an efficient pathway for the synthesis of the desired polysubstituted quinoline.
O-Methylation Approaches to Quinoline Ethers
Advanced Synthesis Techniques for Quinoline Derivatives
Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions. nih.gov Modern synthetic chemistry has gravitated towards more efficient and environmentally benign methodologies, including microwave-assisted synthesis and continuous flow processes, to construct and functionalize the quinoline ring. nih.govbenthamdirect.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov For the synthesis of quinoline derivatives, microwave irradiation has been successfully applied to various reaction types, including cyclization, condensation, and functionalization reactions. nih.govrsc.org
The application of microwave energy can significantly enhance the efficiency of quinoline synthesis. For instance, the synthesis of fused quinoline-thiones has been achieved with a 99% yield in water, a green solvent, under microwave irradiation. nih.gov Another example is the microwave-assisted synthesis of 4-aminoquinoline-phthalimides, which was accomplished in just 2 minutes with yields ranging from 81-92%. rsc.org These examples underscore the potential of microwave-assisted synthesis to provide rapid and efficient access to complex quinoline derivatives. While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the general principles suggest that its synthesis from appropriate precursors could be significantly optimized using this technology.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoline Derivatives
| Quinoline Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Fused quinoline-thiones | Microwave-assisted | 30 min | 99 | nih.gov |
| 4-Aminoquinoline-phthalimides | Microwave-assisted | 2 min | 81-92 | rsc.org |
| 7-Amino-8-methylquinoline | Conventional | 4 h | 40 | nih.gov |
| 7-Amino-8-methylquinoline | Microwave-assisted | 15 min | 35 | nih.gov |
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. ucd.ie In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.comresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.
The synthesis of quinolines has been successfully adapted to continuous flow systems. For example, a continuous photochemical process has been developed for the synthesis of various substituted quinolines in high yields and with throughputs of over one gram per hour. vapourtec.com This method involves an alkene isomerization and cyclocondensation cascade. researchgate.net Another approach utilizes a modified Doebner–von Miller reaction in a flow reactor to produce 2-methylquinoline (B7769805) derivatives in good to excellent yields. nih.gov The application of continuous flow technology to the synthesis of this compound could offer a scalable and efficient route to this compound, particularly for the nitration and chlorination steps, which can be exothermic and require careful temperature control.
Derivatization Strategies and Analogue Synthesis
The functionalization of the quinoline core is a key strategy for modulating the biological activity of its derivatives. Halogenation, carbon-carbon coupling, and Mannich reactions are powerful tools for introducing diverse substituents onto the quinoline scaffold.
The introduction of halogen atoms onto the quinoline ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. Electrophilic halogenation is a common method for achieving this transformation. For instance, the bromination of 8-methoxyquinoline has been reported to yield 5-bromo-8-methoxyquinoline. acgpubs.org A general and metal-free method for the regioselective C5-halogenation of 8-substituted quinolines has also been developed, utilizing trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates high functional group tolerance and provides the C5-halogenated product in good to excellent yields. rsc.org The synthesis of this compound would likely involve the chlorination of an 8-methoxyquinoline precursor, followed by nitration, or vice versa. The regioselectivity of these reactions would be crucial in determining the final substitution pattern.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the introduction of a wide range of substituents onto the quinoline scaffold, starting from halogenated precursors.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, has been widely used for the arylation of quinolines. nih.govresearchgate.net For example, 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes have been synthesized via Suzuki-Miyaura coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various boronic acids. nih.gov This reaction is known for its mild reaction conditions and the low toxicity of the boron reagents. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. scienceopen.comwikipedia.org This reaction has been instrumental in the synthesis of a variety of aminoquinolines. For instance, the selective functionalization of 6-bromo-2-chloroquinoline (B23617) has been achieved through sequential Buchwald-Hartwig amination reactions. nih.gov
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction provides a powerful method for the introduction of alkynyl groups onto the quinoline ring. A modified, copper-free Sonogashira coupling has been developed for the functionalization of dihaloquinolines. researchgate.net In cases of disubstituted haloquinolines, the reaction regioselectivity is determined by the reactivity of the halide, with iodide being more reactive than bromide. libretexts.org
These coupling reactions could be employed to further derivatize this compound at the chloro position to generate a library of analogues with diverse functionalities.
Table 2: Overview of Carbon-Carbon Coupling Reactions on Quinoline Scaffolds
| Reaction Name | Reactants | Catalyst/Ligand System | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Palladium catalyst (e.g., [(dppf)PdCl₂]) | C-C | nih.gov |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium catalyst with phosphine (B1218219) ligands | C-N | scienceopen.comwikipedia.org |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst and Copper(I) co-catalyst | C-C (alkynyl) | libretexts.orgwikipedia.org |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net This reaction is a powerful method for the aminomethylation of various substrates, including quinolines. mdpi.comhakon-art.com In the context of quinoline chemistry, 8-hydroxyquinoline is a common substrate, where the active hydrogen at the C7 position is replaced by an aminomethyl group. mdpi.comnih.gov
The synthesis of hybrid quinoline compounds through the Mannich reaction allows for the combination of the quinoline scaffold with other pharmacologically active moieties. nih.gov For example, a series of new Mannich bases of a quinoline derivative were synthesized by reacting a cinchophen (B1669042) amide with formaldehyde (B43269) and a secondary amine. Similarly, novel Schiff and Mannich bases of isatin (B1672199) and its derivatives with quinoline have been prepared. mdpi.com The resulting Mannich bases often exhibit interesting biological properties. researchgate.netnih.gov The methoxy group in this compound deactivates the ring towards electrophilic substitution, making a direct Mannich reaction on this specific scaffold less likely without prior modification. However, if the methoxy group were a hydroxyl group, the C7 position would be activated for this transformation.
Nitro Group Reductions to Aminoquinolines
The reduction of the nitro group at the C-7 position of the quinoline nucleus is a fundamental transformation for the synthesis of 7-aminoquinoline (B1265446) derivatives. This reaction converts this compound into 7-Amino-5-chloro-8-methoxyquinoline, a crucial building block for more complex molecules. The conversion of aromatic nitro compounds to their corresponding primary amines is a well-established process in organic synthesis, with several reliable methods available. scispace.comwikipedia.org The choice of reagent is often determined by the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. scispace.com
Common methodologies for this transformation include catalytic hydrogenation and reduction using metals in acidic media. wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. scispace.com This technique typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high efficiency. commonorganicchemistry.com It effectively reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a potential drawback is its ability to reduce other functional groups, and in the case of halogenated compounds, it may lead to dehalogenation. commonorganicchemistry.com
Raney Nickel: As an alternative, Raney Nickel is also effective for nitro group reduction. commonorganicchemistry.com It is often preferred for substrates containing aromatic halogens (such as the chloro group in this compound) as it is less likely to cause dehalogenation. commonorganicchemistry.com
Metal-Based Reductions Reduction using metals in the presence of an acid is another classic and robust method for converting aromatic nitro compounds to anilines. wikipedia.org
Tin (Sn) and Hydrochloric Acid (HCl): The use of tin metal in concentrated hydrochloric acid is a well-documented method. A study on the synthesis of 5-amino-8-methoxyquinoline from 5-nitro-8-methoxyquinoline demonstrated this approach. nnpub.org The nitro compound was dissolved in concentrated HCl, and tin dust was added. The mixture was heated on a water bath for one hour, resulting in a 96% yield of the desired aminoquinoline after purification. nnpub.org This method is highly relevant for the reduction of the structurally similar this compound.
Iron (Fe) and Acid: The use of iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid) is a common, cost-effective, and mild method for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): Stannous chloride provides a mild pathway to reduce nitro groups to amines and can be used in the presence of other reducible functional groups. commonorganicchemistry.com
The following table summarizes various research findings and common methodologies for the reduction of aromatic nitroquinolines.
| Method/Reagent | Substrate Example (from literature) | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tin (Sn) / Hydrochloric Acid (HCl) | 5-Nitro-8-methoxyquinoline | Dissolved in conc. HCl, addition of Sn dust, heated on a water bath for 1 hour. | 96% | nnpub.org |
| Catalytic Hydrogenation (H₂ + Pd/C) | General Aromatic Nitro Compounds | Hydrogen gas, Palladium on Carbon catalyst. | Generally high | commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂ + Raney Nickel) | General Aromatic Nitro Compounds (especially halogenated) | Hydrogen gas, Raney Nickel catalyst. Useful for preventing dehalogenation. | Effective | commonorganicchemistry.com |
| Iron (Fe) / Acid | General Aromatic Nitro Compounds | Iron metal in acidic conditions (e.g., Acetic Acid). | Effective and mild | commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | General Aromatic Nitro Compounds | Provides a mild reduction pathway. | Effective | commonorganicchemistry.com |
Biological Activity and Mechanistic Research
Broad Spectrum Biological Activities
Derivatives of quinoline (B57606) are recognized for their extensive range of biological effects, including antimicrobial, antiviral, and antioxidant properties. mdpi.comtandfonline.comnih.govmdpi.com
Antimicrobial Properties (Antibacterial, Antifungal, Antiparasitic) of Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of antimicrobial agents. tandfonline.combiointerfaceresearch.com Research has consistently shown that various quinoline derivatives exhibit potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netapjhs.comnih.gov
The mechanism of action for these antimicrobial effects can vary. For instance, some quinoline derivatives function by inhibiting essential bacterial enzymes like peptide deformylase (PDF). tandfonline.comnih.gov Others are believed to disrupt the fungal cell wall. tandfonline.com The antibacterial efficacy of these compounds has been demonstrated against challenging pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.combiointerfaceresearch.com In some studies, the minimum inhibitory concentration (MIC) of novel quinoline derivatives has been found to be superior to that of established antibiotics like ciprofloxacin (B1669076) and chloramphenicol. tandfonline.com
Furthermore, the quinoline core is present in well-known antiparasitic drugs, highlighting its importance in combating parasitic diseases. mdpi.com
Table 1: Examples of Antimicrobial Activity in Quinoline Derivatives
| Derivative Class | Target Microorganism | Observed Effect | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | S. aureus, E. coli | Good antibacterial activity (MIC - 3.12 µg/mL for some compounds), outperforming reference drugs. | tandfonline.com |
| 4-carboxyphenilaminoquinoline derivatives | E. coli | Inhibitory effects on the growth of the tested Gram-negative bacterial strain. | researchgate.net |
| 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazide derivatives | Various bacteria and fungi | Active against different microorganisms, with some compounds showing good antifungal activity. | apjhs.com |
| Quinoline-based amino acid derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Moderate to excellent antibacterial activity, particularly for derivatives with a carboxylic acid moiety. | biointerfaceresearch.com |
Antiviral Activities
The quinoline scaffold has proven to be a valuable framework for the development of antiviral agents. nih.govresearchgate.net Derivatives of quinoline have demonstrated inhibitory effects against a diverse array of viruses. mdpi.com Notable examples include activity against flaviviruses such as Dengue virus, West Nile virus, Japanese Encephalitis virus, and Zika virus. mdpi.com
Beyond flaviviruses, quinoline compounds have been investigated for their efficacy against other significant viral pathogens, including Hepatitis C virus, Human Immunodeficiency Virus (HIV), coronaviruses, and Ebola virus. mdpi.comnih.gov The mechanism of antiviral action can involve various stages of the viral life cycle. For example, in studies against Dengue virus, certain quinoline derivatives were found to inhibit viral replication in the low micromolar range and impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. mdpi.comutsa.edunih.gov This suggests that these compounds may act during the early stages of infection. utsa.edunih.gov
Antioxidant Activity Investigations
Several studies have explored the antioxidant potential of quinoline derivatives. mdpi.combohrium.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. bohrium.com Quinoline compounds have been investigated for their ability to scavenge free radicals, a key mechanism of antioxidant action. ui.ac.idresearchgate.net
The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. ui.ac.idresearchgate.net Research has shown that the ability of a quinoline derivative to act as an antioxidant is influenced by its specific chemical structure. ui.ac.id The primary mechanisms through which these compounds exert their antioxidant effects are believed to involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. mdpi.comnih.gov Some synthesized quinoline derivatives have demonstrated antioxidant efficiency greater than that of Trolox, a commonly used antioxidant standard. mdpi.comnih.gov
Anticancer Research and Mechanistic Studies
The quinoline core is a prominent feature in a number of anticancer drugs and is a focal point of research for developing new cancer therapies. neuroquantology.combohrium.comarabjchem.org Derivatives have shown the ability to inhibit the growth of various cancer cell lines through multiple mechanisms. bohrium.comarabjchem.org
Inhibition of Cancer Cell Proliferation and Colony Formation
A significant body of research demonstrates the potent antiproliferative activity of quinoline derivatives against a wide spectrum of human cancer cell lines. These include breast (MCF-7), lung (A549), colon (HCT-116), and gastric (MGC-803) cancer cells. neuroquantology.commdpi.com The cytotoxic effects of these compounds often result in IC₅₀ values in the low micromolar, and sometimes nanomolar, range. mdpi.com
For instance, certain quinoline-chalcone hybrids have exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cells, with IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com Further studies have confirmed that these compounds can effectively inhibit the colony formation ability of cancer cells in a dose-dependent manner, indicating their potential to suppress tumor growth and establishment. mdpi.comsioc-journal.cn
Table 2: Examples of Antiproliferative Activity in Quinoline Derivatives
| Derivative Class | Cancer Cell Line(s) | IC₅₀ Values | Reference |
| N‐nitrated 6,8‐dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Not specified, but described as "excellent cytotoxicity". | neuroquantology.com |
| Quinoline-chalcone derivative (12e) | MGC-803, HCT-116, MCF-7 | 1.38 µM, 5.34 µM, 5.21 µM, respectively. | mdpi.com |
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803, HCT-116, Kyse450 | 0.58 µM, 0.68 µM, 0.59 µM, respectively. | sioc-journal.cn |
| 7-amino-2-(2-pyridinyl)quinoline-5,8-dione (22) | MDA468 (breast cancer) | 140 nM (NQO1-null), 190 nM (NQO1-expressing). | nih.gov |
Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Cell Migration)
Beyond direct cytotoxicity, quinoline derivatives exert their anticancer effects by modulating crucial cellular processes that govern cancer progression. bohrium.comarabjchem.org A common mechanism is the induction of cell cycle arrest, which halts the uncontrolled division of cancer cells. nih.govnih.gov Studies have shown that various quinoline compounds can arrest the cell cycle at different phases, most notably the G2/M or S phase. mdpi.comsioc-journal.cnnih.gov This arrest is often mediated by the inhibition of cyclin-dependent kinase (CDK) activity and the modulation of regulatory proteins like p53 and p21. nih.govrsc.org
In addition to cell cycle disruption, many quinoline derivatives are potent inducers of apoptosis, or programmed cell death. sioc-journal.cnnih.gov This is achieved through the intrinsic apoptosis pathway, characterized by the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This cascade leads to the activation of caspases (such as caspase-3 and caspase-9), which are the executioners of apoptosis. nih.govnih.gov
Induction of Apoptosis and Associated Molecular Events
Research indicates that derivatives of quinoline can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net The accumulation of methylglyoxal (B44143) (MG), a reactive metabolite, within cancer cells, especially when the detoxifying enzyme Glyoxalase 1 (GLO1) is inhibited, can significantly promote apoptosis. frontiersin.org The mechanisms underlying MG-induced apoptosis include DNA damage and the activation of apoptotic signaling pathways. frontiersin.org MG can cause DNA strand breaks by forming adducts and cross-linking structures with DNA, which in turn triggers the intracellular DNA damage response and leads to apoptosis if the damage is beyond the cell's repair capacity. frontiersin.org For instance, some quinoline derivatives have been observed to induce apoptosis in MCF-7 breast cancer cells, characterized by morphological and nuclear alterations and the generation of reactive oxygen species (ROS). researchgate.net
Investigation of Specific Molecular Targets and Signaling Pathways
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a role in the detoxification of quinones. nih.govresearchgate.net Some quinolinequinones are substrates for NQO1 and exhibit selective cytotoxicity toward cancer cell lines that overexpress this enzyme. nih.gov The two-electron reduction of quinones to hydroquinones catalyzed by NQO1 is a key mechanism. nih.govresearchgate.net However, for some compounds, NQO1 can have a protective effect against cytotoxicity. nih.gov The synthesis of novel quinolinequinones related to lavendamycin (B1674582) has been explored for their potential as NQO1-directed antitumor agents. nih.gov Studies have shown that 7-amino-analogues are generally better substrates for NQO1 than 7-amido-analogues. nih.gov
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. mdpi.comnih.gov This pathway governs a multitude of cellular processes, including proliferation, survival, and growth. oncotarget.com Akt, a central kinase in this pathway, is activated through phosphorylation and subsequently influences numerous downstream effectors that are key to cellular function. oncotarget.com The activation of the PI3K/AKT/mTOR pathway can promote angiogenesis, the formation of new blood vessels, by increasing the secretion of vascular endothelial growth factor (VEGF). frontiersin.org Myricetin, a natural flavonoid, has been shown to induce apoptosis and inhibit cell migration by suppressing the PI3K/Akt/mTOR signaling pathway. mdpi.com
The c-Met receptor tyrosine kinase is another important target in cancer therapy. wikipedia.orgnih.gov Its dysregulation can lead to a variety of cancers. wikipedia.org Small molecule inhibitors targeting the ATP-binding site of c-Met are a strategy for inhibiting its kinase activity. wikipedia.org A series of 3,5,7-trisubstituted quinolines have been identified as potent c-Met inhibitors, with some compounds showing IC50 values of less than 1.0 nM. acs.org For example, compound 21b from this series demonstrated significant tumor growth inhibition in xenograft models and exhibited high selectivity for c-Met. acs.org
Glyoxalase 1 (GLO1) is a zinc-dependent enzyme that plays a crucial role in the detoxification of methylglyoxal (MG). nih.gov Inhibition of GLO1 leads to an accumulation of MG, which can induce apoptosis in cancer cells. frontiersin.orgmdpi.com This makes GLO1 an attractive target for the development of anticancer drugs. nih.gov Several GLO1 inhibitors have been developed and have shown the ability to limit tumor progression. frontiersin.orgmdpi.com For instance, the GLO1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) has demonstrated antitumor activity in vitro and in vivo. mdpi.com
Calpains are intracellular cysteine proteases that, when activated by elevated intracellular calcium levels, can lead to cell death. researchgate.netresearchgate.net The calpain-calpastatin system is a signaling pathway that can be modulated by certain compounds. researchgate.netresearchgate.net For example, 8-hydroxyquinoline (B1678124) and its derivatives have been shown to attenuate the increased expression of calpain, thereby interfering with the promotion of neuronal cell death. researchgate.netresearchgate.net Calpain-mediated microparticle biogenesis is a dominant pathway in malignant cells, and its inhibition has been observed with calpain inhibitors. nih.gov Furthermore, a calcium- and calpain-dependent pathway has been identified as a determinant of the response to lenalidomide (B1683929) in myelodysplastic syndromes. nih.gov
Interactive Data Tables
Table 1: Investigated Molecular Targets and Pathways of 5-Chloro-8-methoxy-7-nitroquinoline and Related Compounds
| Target/Pathway | Description | Associated Findings |
|---|---|---|
| Apoptosis | Programmed cell death essential for tissue homeostasis. | Quinoline derivatives can induce apoptosis in cancer cells, often mediated by reactive oxygen species and DNA damage. researchgate.netfrontiersin.org |
| NQO1 | NAD(P)H:quinone oxidoreductase 1, a detoxifying enzyme. | Some quinolinequinones are activated by NQO1, leading to selective cancer cell death. nih.gov |
| PI3K/AKT/mTOR | A key signaling pathway regulating cell growth and survival. | Dysregulation is common in cancer; inhibition can suppress tumor progression. mdpi.comnih.gov |
| c-Met Kinase | A receptor tyrosine kinase involved in cell growth and invasion. | Potent and selective quinoline-based inhibitors have been developed. wikipedia.orgacs.org |
| GLO1 | Glyoxalase 1, an enzyme that detoxifies methylglyoxal. | Inhibition leads to methylglyoxal accumulation and apoptosis in cancer cells. frontiersin.orgnih.govmdpi.com |
| Calpain Pathway | A calcium-dependent protease pathway involved in cell death. | Modulation by quinoline derivatives can affect cell survival and death processes. researchgate.netresearchgate.net |
Matrix Metalloproteinase (MMP-2/9) Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes crucial for the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy for various diseases, including cancer and arthritis. google.com The 8-hydroxyquinoline scaffold, a core component of the studied compound's structural class, has been identified as a promising framework for the development of MMP inhibitors. researchgate.net Derivatives of 8-hydroxyquinoline are known to act as metal chelators, a key mechanism for inhibiting zinc-dependent enzymes like MMPs. researchgate.net
Investigations into this class have shown that specific substitutions on the quinoline ring are critical for inhibitory activity. researchgate.net For instance, compounds such as 5-chloro-7-iodoquinolin-8-ol have been noted in relation to MMP-9 inhibition. mcw.edu While the broader class of 8-hydroxyquinolines has been the subject of MMP inhibition studies, specific inhibitory data for this compound against MMP-2 and MMP-9 is not extensively detailed in the current body of research. google.comresearchgate.net However, the foundational structure suggests a potential for such activity, warranting further targeted investigation.
Bioreductive Activation Mechanisms
The presence of a nitro group on an aromatic ring often confers a specific mechanism of action dependent on bioreduction. This process transforms the relatively inert parent compound into a highly reactive cytotoxic agent, a strategy commonly used in the design of antimicrobial and anticancer drugs. nih.gov
The biological activity of nitroaromatic compounds like this compound is frequently dependent on the enzymatic reduction of the nitro group. nih.gov This activation is typically catalyzed by nitroreductase (NTR) enzymes, such as the flavoenzymes NAD(P)H:quinone oxidoreductase (NQO1), which are present in both mammalian and microbial cells. nih.govmdpi.com
The reduction can proceed via two main pathways:
One-Electron Reduction: This pathway, often occurring under aerobic conditions, reduces the nitro group (R-NO₂) to a nitro anion radical (R-NO₂⁻). This radical is highly unstable and can be re-oxidized back to the parent compound by molecular oxygen, creating a "futile cycle" that generates reactive oxygen species (ROS) like the superoxide (B77818) anion. This process contributes to cellular oxidative stress and toxicity. nih.govmdpi.com
Two-Electron Reduction: Under hypoxic (low oxygen) conditions, or by specific type I nitroreductases, the nitro group can undergo a sequential two-electron reduction. This process bypasses the futile cycle and generates highly reactive nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates. nih.govmdpi.com These electrophilic species can form covalent adducts with biological macromolecules like DNA and proteins, leading to cytotoxicity. researchgate.net This mechanism is the basis for the selective toxicity of many nitroaromatic prodrugs in hypoxic tumor environments or in specific microbes possessing these enzymes. mdpi.comresearchgate.net
The efficiency of nitro group bioreduction is critically dependent on the compound's reduction potential (E°). A sufficiently high (less negative) redox potential is necessary for the compound to act as an effective substrate for cellular nitroreductases. nih.gov Structure-activity relationship studies on related 8-nitroquinolinone derivatives have demonstrated a clear correlation between redox potential and biological activity. nih.govsci-hub.se
For example, in a series of 8-nitroquinolin-2(1H)-ones, antileishmanial activity was only observed for compounds with a redox potential above -0.6 V. nih.gov The introduction of electron-withdrawing groups (EWGs) onto the quinoline scaffold can significantly increase the redox potential, thereby facilitating bioreductive activation and enhancing biological efficacy. researchgate.netsci-hub.se Conversely, the presence of electron-donating groups or the removal of structural features that promote a higher redox potential, such as specific intramolecular hydrogen bonds, can lead to a decrease in activity. nih.govsci-hub.se
| Compound/Derivative | Substituent(s) | Redox Potential (E° vs NHE) | Antileishmanial Activity (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| 8-Nitroquinolin-2(1H)-one (Pharmacophore) | None | -0.54 V | 7 | nih.govsci-hub.se |
| Hit 1 | 3-Bromo | -0.45 V | 1.5 | nih.govsci-hub.se |
| Compound 9 | 6-Bromo | -0.40 V | 25 | sci-hub.se |
| Compound 2 | 6-CF₃ | -0.39 V | 17 | sci-hub.se |
| O-methylated analogue (Compound 5) | 6-CF₃, N-OCH₃ | -0.75 V | > 50 (Inactive) | sci-hub.se |
Structure-Activity Relationships (SAR)
The specific arrangement and nature of substituents on the quinoline ring of this compound are paramount to its biological function. SAR studies on analogous compounds illuminate the contribution of each functional group.
The biological efficacy of quinoline derivatives is highly sensitive to the placement and electronic properties of their substituents. acs.orgrsc.org
Halogen Substituents: The presence of a halogen, such as the chloro group at the C-5 position, is a common feature in bioactive quinolines and has been shown to enhance the biological activity in various contexts, including antileishmanial and antibacterial applications. rsc.org Research on 8-nitroquinolinones demonstrated that the position of halogenation is critical. A 3-chloro-6-bromo derivative was found to be 100 times more active against T. cruzi than its 3-chloro analogue, highlighting the profound impact of the substituent at the C-6 position. acs.org
Methoxy (B1213986) Group: The methoxy group at C-8 can influence the molecule's electronic properties, lipophilicity, and steric profile. In some series, methoxy groups have been shown to enhance activity, while in others they can be detrimental. nih.govmdpi.com For instance, the O-methylation of the lactam function in an 8-nitroquinolinone derivative drastically lowered its redox potential and abolished its antiparasitic activity, demonstrating the electronic importance of this position. sci-hub.se
| Compound/Derivative | Substituent(s) | Antitrypanosomal Activity (EC₅₀, nM) | Reference |
|---|---|---|---|
| 8-Nitroquinolin-2(1H)-one (Pharmacophore) | None | 20,000 | acs.org |
| Hit 1 | 3-Bromo | 1,600 | acs.org |
| Compound 9 | 6-Bromo | 60 | acs.org |
| Analogue A | 3-Chloro | 1,200 | acs.org |
| Compound 12 | 3-Chloro, 6-Bromo | 12 | acs.org |
The nitro group at the C-7 position is arguably the most critical feature for the designed biological activity of this class of compounds. It functions as a pharmacophore that is essential for the bioreductive mechanism of action. nih.govacs.org
Numerous studies on related nitroaromatic compounds confirm that the nitro group is indispensable for their desired cytotoxic or antimicrobial effects. nih.govsci-hub.se In the 8-nitroquinolinone series, derivatives where the nitro group was absent or had been reduced to an amino group were found to be biologically inactive. sci-hub.seacs.org This confirms that the nitro group is not merely a substituent but the core component of a prodrug strategy. Its strong electron-withdrawing nature is key to establishing a redox potential suitable for activation by nitroreductase enzymes, initiating the cascade of reactive intermediates that ultimately exert the biological effect. nih.govnih.gov
Significance of the Methoxy Group in Structure-Activity Profiles
In the realm of oncology, the placement of a methoxy group can significantly enhance a compound's antitumor properties. For instance, structure-activity relationship (SAR) studies have shown that the presence of a methoxy group at the C-7 position of the quinoline ring can improve antitumor activity. orientjchem.org Further research into quinoline hydrazone derivatives has substantiated these findings, demonstrating that methoxy group substitution increases anticancer activity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon). nih.gov Similarly, in studies of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, a methoxy substitution at the C-6 position was found to have a positive effect on antiproliferative activity. rsc.org The substitution of a 3,4,5-trimethoxy group on a benzylidene moiety attached to a nitroquinoline was also found to improve anticancer activity. nih.gov
However, the impact of the methoxy group is not universally beneficial across all therapeutic targets. In the development of antileishmanial agents, the introduction of a methoxy group to the quinoline ring led to a considerable decrease in activity compared to a chloro-substituted analogue. mdpi.com Likewise, when exploring 1H-imidazo[4,5-c]quinoline-based kinase inhibitors for African Sleeping Sickness, the incorporation of a methoxy group had little to no impact on the compound's activity. acs.org
In the context of antimicrobial research, the methoxy group has been identified as being of biological importance in quinoline-based imidazole (B134444) derivatives, contributing to their ability to inhibit the growth of E. coli. researchgate.net
The following table summarizes the varied impact of the methoxy group on the biological activity of quinoline derivatives based on its position and the target indication.
| Therapeutic Area | Methoxy Group Position | Effect on Activity |
| Anticancer | C-7 | Improvement orientjchem.org |
| Anticancer | C-6 | Positive Effect rsc.org |
| Anticancer | General (Hydrazones) | Increased Activity nih.gov |
| Antileishmanial | C-6 | Decreased Activity mdpi.com |
| Antitrypanosomal | General | Little Impact acs.org |
| Antibacterial | General (Imidazoles) | Biological Importance researchgate.net |
Impact of Halogen Substitution (e.g., Chloro) on Pharmacological Properties
Halogen substitution, particularly with chlorine, is a cornerstone of medicinal chemistry for modifying the pharmacological properties of lead compounds. The chloro group can alter a molecule's electronic nature, lipophilicity, and metabolic stability, often leading to enhanced biological activity. Its versatility has led to it being dubbed a "magic" substituent in drug discovery. chemrxiv.org
In the development of antimalarial drugs, the presence of a halogen atom, such as chlorine, on the quinoline scaffold can significantly enhance activity. orientjchem.org This is exemplified by the 7-chloroquinoline (B30040) core, a privileged structure for anti-parasitic activity. chemrxiv.org The profound effect of chlorine is also seen in antileishmanial agents. Research has demonstrated that introducing a chloro atom at the C-6 position of a quinoline derivative resulted in a highly active compound, whereas fluoro or methoxy groups at the same position diminished activity. mdpi.com
The positive influence of chloro substitution extends to anticancer agents.
Studies on quinoline-based oxadiazole-triazole conjugates identified a compound with an ortho-chloro substitution on a phenyl ring as a potent agent against human lung carcinoma (A-549) cells. researchgate.net
In a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, the inherent 2-chloro group is a key feature of the pharmacophore, with further chloro substitutions on the benzimidazole (B57391) moiety showing positive effects on antiproliferative activity. rsc.org
For quinoline hydrazone derivatives, a p-chloro group on a benzyl (B1604629) propylidene moiety was found to enhance antiproliferative activity. nih.gov
Furthermore, in the context of neurodegenerative diseases, 5-chloro-8-hydroxyquinoline (B194070) derivatives have demonstrated inhibitory activity against human butyrylcholinesterase, a target in Alzheimer's disease research. arabjchem.org The synthesis of halogenated 4-anilinoquinoline-3-carboxylic acids has also yielded compounds with significant analgesic and anti-inflammatory properties. nih.gov
The table below highlights the enhanced pharmacological properties due to chloro substitution in various quinoline derivatives.
| Compound Class | Chloro Position | Pharmacological Enhancement |
| Quinoline Derivatives | General | Enhanced Antimalarial Activity orientjchem.org |
| Quinoline Derivatives | C-6 | High Antileishmanial Activity mdpi.com |
| Quinoline-Oxadiazole-Triazole Hybrids | o-chloro (phenyl ring) | Potent Anticancer Activity (Lung) researchgate.net |
| 2-Chloro-3-benzimidazolylquinolines | C-2 (core), various (benzimidazole) | Positive Antiproliferative Effect rsc.org |
| Quinoline Hydrazones | p-chloro (benzylidene moiety) | Enhanced Antiproliferative Activity nih.gov |
| 5-Chloro-8-hydroxyquinolines | C-5 | Butyrylcholinesterase Inhibition arabjchem.org |
SAR Studies of Hybrid and Fragment-Merged Quinoline Derivatives
The strategy of creating hybrid molecules by merging the quinoline scaffold with other pharmacologically active fragments is a powerful approach in modern drug design. benthamscience.com This allows for the development of multifunctional molecules that can interact with multiple biological targets or combine the most favorable properties of different chemical classes. benthamscience.commdpi.com
Structure-activity relationship (SAR) studies are crucial in optimizing these hybrids. By systematically modifying the structure and evaluating the resulting biological activity, researchers can identify key structural features required for potency and selectivity. benthamscience.com
Quinoline-Oxadiazole-Triazole Hybrids: In a notable example, a pharmacophore hybridization strategy was used to combine the quinoline scaffold with oxadiazole and triazole moieties. The resulting conjugates were evaluated as anticancer agents. SAR studies identified that substituting a phenyl ring with a chloro group at the ortho position led to a compound with potent activity against human lung carcinoma cells, while showing minimal toxicity to normal cells. researchgate.net
Quinoline-Chalcone Hybrids: New quinoline derivatives substituted with chalcone (B49325) moieties have been synthesized and screened against a wide panel of human cancer cell lines. One such hybrid demonstrated high cytotoxicity against 58 different cell lines, with significant growth inhibition values against leukemia and melanoma strains. researchgate.net
Quinoline-Benzimidazole Hybrids: A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed as antitumor agents. The SAR evaluation concluded that the absence of substitution or the presence of a methoxy group at the C-6 position of the quinoline, combined with dimethyl, chloro, or bromo substitutions on the benzimidazole ring, had a positive impact on antiproliferative activity against several cancer cell lines. rsc.org
Quinoline-1,4-Quinone Hybrids: Hybrid compounds connecting a 1,4-quinone and a quinoline moiety through an oxygen atom have been developed. These hybrids showed high cytotoxic activity against melanoma, breast, and lung cancer cell lines, with the activity being dependent on the type of 1,4-quinone used. mdpi.com
Quinoline-Thiosemicarbazone Hybrids: A series of quinoline-thiosemicarbazone derivatives were investigated as cholinesterase inhibitors for potential Alzheimer's disease treatment. The SAR analysis revealed that an ethylmorpholine group on the thioamide unit resulted in better inhibitory activity than a benzene (B151609) ring. arabjchem.org
These examples underscore the success of hybrid molecule design, where the quinoline core acts as a versatile scaffold for creating novel therapeutic agents with improved and diverse pharmacological profiles. orientjchem.orgbenthamscience.com
Coordination Chemistry and Metal Complexation
Synthesis of Metal-Quinoline Coordination Compounds
The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of a metal salt with the quinoline (B57606) derivative in a suitable solvent. For instance, coordination compounds of metals such as Zn(II), Al(III), Cu(II), and Ru(II) have been synthesized using 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline (B194070). researchgate.net These reactions yield complexes where the quinoline derivative acts as a ligand, binding to the metal center.
The synthesis of related quinoline analogues often starts with precursor molecules. For example, 5-chloro-7-nitro-8-hydroxyquinoline can be synthesized by the nitration of 5-chloro-8-hydroxyquinoline. nih.gov This precursor is a critical intermediate for creating more complex derivatives. The methoxy (B1213986) group in 5-Chloro-8-methoxy-7-nitroquinoline is typically introduced by methylation of the corresponding hydroxyquinoline. For example, 2-chloro-8-hydroxyquinoline can be converted to 2-chloro-8-methoxyquinoline (B1587709) using methyl iodide and potassium carbonate. bsu.edu Subsequent nitration can then install the nitro group. bsu.edu
Although specific synthetic procedures for metal complexes of this compound are not detailed in the available literature, the general methods used for similar quinoline derivatives would likely be applicable. These methods involve dissolving the ligand and a metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or methanol, followed by heating to facilitate complex formation. The resulting metal complexes can then be isolated as precipitates.
Biological Evaluation of Metal-Quinoline Complexes (e.g., Antimicrobial, Antineoplastic Activities)
Metal complexes of quinoline derivatives are frequently evaluated for their biological potential, including antimicrobial and anticancer (antineoplastic) activities. The chelation of metal ions can significantly enhance the biological activity of the parent quinoline ligand.
Antimicrobial Activity: Complexes of related 8-hydroxyquinoline (B1678124) derivatives have demonstrated notable antimicrobial properties. For example, a rhodium complex of a 5-nitro-8-hydroxyquinoline derivative showed moderate antibacterial effects against methicillin-resistant S. aureus (MRSA). mdpi.com The biological activity is often linked to the ligand's ability to transport metal ions into cells, disrupting essential cellular processes.
Antineoplastic Activities: The anticancer properties of quinoline-metal complexes are a major area of research. For instance, a ruthenium complex with a 5-nitro-8-oxyquinoline ligand was identified as a potential chemotherapeutic agent against the MCF-7 breast cancer cell line. researchgate.net Similarly, iron(III) complexes of 5-chloro-8-hydroxyquinoline have been shown to be cytotoxic against human triple-negative breast adenocarcinoma (MDA-MB-231) and human cervical carcinoma (HeLa) cancer cells, inducing apoptosis. researchgate.net The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) due to the redox activity of the complexed metal ion, such as copper or iron, leading to oxidative stress and cell death. nih.gov
Studies on related compounds indicate that structural modifications, such as the presence and position of halogen and nitro groups, significantly influence the cytotoxic efficacy and selectivity of these complexes. mdpi.com
Below is a table summarizing the biological activities of metal complexes with related quinoline ligands.
| Compound/Complex | Biological Activity | Cell Line/Organism | Reference |
| [Ru(NO)(5-nitro-8-oxyquinoline)₂Cl] | Antineoplastic | MCF-7 (Breast Cancer) | researchgate.net |
| [Fe(L)(Cl8HQ)] (Cl8HQ = 5-chloro-8-hydroxyquinoline) | Cytotoxic, induces apoptosis | MDA-MB-231, HeLa | researchgate.net |
| Rh(η⁵-C₅Me₅) complex of a 5-nitro-8-hydroxyquinoline derivative | Moderate antibacterial | Methicillin-resistant S. aureus (MRSA) | mdpi.com |
| Copper(II) complexes of 8-hydroxyquinoline derivatives | Induce oxidative stress and paraptotic death | HeLa (Cervical Cancer) | mdpi.com |
Elucidation of Ligand-Metal Binding Interactions
The interaction between a quinoline ligand and a metal ion is typically studied using various spectroscopic and analytical techniques. In related 8-hydroxyquinoline complexes, the ligand coordinates to the metal ion as a bidentate chelate through the phenolic oxygen and the quinoline ring's nitrogen atom. researchgate.net
Spectroscopic methods such as Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the structure of these complexes. For example, in the IR spectra of metal complexes of 5-nitro-8-hydroxyquinoline, shifts in the vibrational frequencies of the C=N and C-O bonds confirm the coordination of the nitrogen and oxygen atoms to the metal center. researchgate.net
Solution equilibrium studies, often conducted using potentiometric titrations and UV-vis spectrophotometry, reveal the stability and species distribution of the complexes at different pH values. For a 5-nitro-8-hydroxyquinoline-proline hybrid, the metal binding affinity at physiological pH (7.4) was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov Such studies are vital for understanding how these complexes might behave in a biological environment, as their stability can influence their ability to act as ionophores or deliver the active ligand to a target site. mdpi.com
Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to model the molecular structure and investigate the electronic properties and reactivity of both the ligand and its metal complexes. researchgate.net
Advanced Research Applications and Future Directions
Development as Lead Compounds for Novel Therapeutic Agents
The structural architecture of 5-Chloro-8-methoxy-7-nitroquinoline makes it an intriguing candidate for development as a lead compound in the discovery of new therapeutic agents. The quinoline (B57606) core is a well-established pharmacophore found in numerous approved drugs. The specific substituents on this scaffold can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
While direct studies on this compound are limited, the known biological activities of structurally similar compounds provide a strong rationale for its investigation. For instance, derivatives of 8-hydroxyquinoline (B1678124), a metabolic precursor to the 8-methoxy group, have demonstrated significant potential. Nitroxoline (8-hydroxy-5-nitroquinoline), for example, exhibits potent anticancer and antimicrobial properties. Similarly, cloxyquin (5-chloro-8-hydroxyquinoline) has been investigated for its antituberculosis activity.
The presence of the nitro group at the 7-position is particularly noteworthy. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, a characteristic of solid tumors, leading to the formation of cytotoxic species. This suggests a potential application of this compound derivatives as hypoxia-activated anticancer agents.
Future research in this area would involve the synthesis of a library of analogues of this compound. By systematically varying the substituents at the 5, 7, and 8 positions, it would be possible to establish structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity against various therapeutic targets, including cancer cell lines and microbial pathogens.
Table 1: Comparison of Biological Activities of Structurally Related Quinoline Derivatives
| Compound | Structure | Notable Biological Activities |
| Nitroxoline | 8-hydroxy-5-nitroquinoline | Anticancer, Antimicrobial |
| Cloxyquin | 5-chloro-8-hydroxyquinoline (B194070) | Antituberculosis |
| This compound | (Target Compound) | Potential for anticancer and antimicrobial activity (Hypothesized) |
Exploration in Materials Science for Advanced Applications (e.g., Non-Linear Optical Materials)
The field of materials science is continually in search of novel organic molecules with unique electronic and optical properties. The extended π-conjugated system of the quinoline ring, coupled with the presence of both electron-donating (methoxy) and electron-accepting (nitro) groups in this compound, suggests its potential for applications in advanced materials, particularly in the realm of non-linear optics (NLO).
NLO materials are crucial for a range of technologies, including optical data storage, signal processing, and frequency conversion. The efficiency of an NLO material is related to its molecular hyperpolarizability, which is enhanced by the presence of strong donor-acceptor groups that facilitate intramolecular charge transfer.
Theoretical studies on related quinoline derivatives have supported their potential as NLO materials. A computational study on 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline indicated that these molecules exhibit NLO behavior. researchgate.net These findings provide a strong basis to hypothesize that this compound, with its well-defined donor-acceptor character, could possess significant NLO properties.
Future research should focus on the experimental validation of these theoretical predictions. This would involve the synthesis of high-purity this compound and the characterization of its NLO properties using techniques such as the Kurtz-Perry powder method or electric-field-induced second-harmonic generation (EFISH). Furthermore, the incorporation of this molecule into polymeric matrices could lead to the development of novel, processable NLO materials with practical applications.
Table 2: Calculated Non-Linear Optical Properties of Related Quinoline Derivatives
| Compound | Dipole Moment (Debye) | First Order Hyperpolarizability (esu) |
| 8-hydroxy-5-nitroquinoline | Data not available in provided search results | Data not available in provided search results |
| 5-chloro-8-hydroxyquinoline | Data not available in provided search results | Data not available in provided search results |
Design and Development of Prodrug Strategies
Prodrug design is a powerful strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. This approach involves the chemical modification of the active drug to form an inactive derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes.
For a molecule like this compound, several prodrug strategies could be envisioned to enhance its therapeutic potential. For instance, if the compound exhibits poor solubility, a common issue with planar aromatic molecules, a hydrophilic promoiety could be attached to the quinoline scaffold. This could be an amino acid, a sugar, or a phosphate (B84403) group, which would be cleaved in vivo to release the active drug.
Another intriguing possibility lies in the development of targeted prodrugs. For example, a prodrug could be designed to be selectively activated at the site of action. Given the potential of the nitro group for bioreduction in hypoxic tumor environments, a prodrug strategy could be designed to leverage this feature. A masking group could be attached to another part of the molecule that is cleaved only after the nitro group is reduced, leading to localized drug release.
Furthermore, light-activated prodrugs represent a cutting-edge area of research. A photolabile protecting group could be incorporated into the structure of a this compound derivative. Upon irradiation with light of a specific wavelength, this group would be cleaved, releasing the active drug with high spatial and temporal control. This approach has been explored for other quinoline-based drugs and could be a promising avenue for future research with this compound.
The development of such prodrugs would require careful chemical design and synthesis, followed by extensive in vitro and in vivo evaluation to confirm their activation mechanism and therapeutic efficacy.
Table 3: Potential Prodrug Strategies for this compound
| Prodrug Approach | Rationale | Potential Promoieties |
| Improving Solubility | Enhance bioavailability for oral or parenteral administration. | Amino acids, sugars, phosphates |
| Hypoxia-Activated | Target solid tumors with hypoxic microenvironments. | Reductively cleavable linkers |
| Photo-activated | Achieve precise spatiotemporal control of drug release. | Photolabile protecting groups |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-8-methoxy-7-nitroquinoline, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example:
- Nitration : Introduce the nitro group at position 7 using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
- Chlorination : Electrophilic substitution at position 5 using Cl₂ gas or PCl₅ in a non-polar solvent (e.g., CCl₄).
- Methoxylation : Replace a leaving group (e.g., hydroxyl) at position 8 with methoxy via nucleophilic substitution using CH₃ONa.
Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity (>95%), and X-ray crystallography (if crystals are obtainable) for absolute configuration validation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves bond angles (e.g., C–Cl bond at ~119.05°) and torsional conformations .
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.9 ppm).
- IR Spectroscopy : Confirm nitro (N–O stretch ~1520 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Cl, ~3:1 ratio) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ) .
- Storage : Keep in a cool, dry place away from oxidizers; avoid long-term storage due to potential degradation .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
- Applications : Predict reactivity in biological systems (e.g., electron-deficient nitro group as a redox-active site) .
Q. How can contradictions in reported biological activity data for nitroquinoline derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell viability vs. enzymatic inhibition) and dose-response relationships .
- Experimental Replication : Standardize protocols (e.g., MTT assay conditions, cell lines) to isolate substituent effects. For example, Nitroxoline (8-hydroxy-5-nitroquinoline) shows higher anti-cancer potency than clioquinol due to nitro positioning .
- Statistical Rigor : Apply ANOVA to assess inter-study variability and identify outliers .
Q. How do substituent positions (e.g., chloro, methoxy, nitro) influence the pharmacological activity of nitroquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Nitro at Position 7 : Enhances electrophilicity, promoting DNA intercalation or enzyme inhibition .
- Methoxy at Position 8 : Increases lipophilicity, improving membrane permeability .
- Chloro at Position 5 : Stabilizes aromatic π-systems, affecting binding affinity .
- Experimental Design : Synthesize analogs (e.g., 5-fluoro or 8-hydroxy variants) and compare IC₅₀ values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
